4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL
Brand Name: Vulcanchem
CAS No.: 802982-14-5
VCID: VC16790302
InChI: InChI=1S/C13H15BrO2/c14-9-3-11-16-13-7-5-12(6-8-13)4-1-2-10-15/h5-8,15H,2-3,9-11H2
SMILES:
Molecular Formula: C13H15BrO2
Molecular Weight: 283.16 g/mol

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL

CAS No.: 802982-14-5

Cat. No.: VC16790302

Molecular Formula: C13H15BrO2

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL - 802982-14-5

Specification

CAS No. 802982-14-5
Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
IUPAC Name 4-[4-(3-bromopropoxy)phenyl]but-3-yn-1-ol
Standard InChI InChI=1S/C13H15BrO2/c14-9-3-11-16-13-7-5-12(6-8-13)4-1-2-10-15/h5-8,15H,2-3,9-11H2
Standard InChI Key OGEQIIACQKKPIX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#CCCO)OCCCBr

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL (molecular formula C₁₃H₁₅BrO₂) consists of a phenyl ring substituted at the para position with a 3-bromopropoxy group. A but-3-yn-1-ol chain is attached to the phenyl ring, introducing both alkyne and alcohol functionalities. The bromine atom on the propoxy chain enhances electrophilic reactivity, while the hydroxyl group provides a site for hydrogen bonding or further derivatization.

Key Functional Groups:

  • Terminal Alkyne (C≡CH): Enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed coupling reactions.

  • Bromopropoxy Group (-OCH₂CH₂CH₂Br): A versatile leaving group for nucleophilic substitution reactions.

  • Hydroxyl Group (-OH): Facilitates hydrogen bonding and serves as a handle for esterification or etherification.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key building blocks:

  • 4-(3-Bromopropoxy)phenylboronic acid: For Suzuki-Miyaura coupling with a terminal alkyne precursor.

  • But-3-yn-1-ol: Introduced via Sonogashira coupling or nucleophilic substitution.

Route 1: Sonogashira Coupling

  • Step 1: Synthesis of 1-bromo-4-(3-bromopropoxy)benzene via nucleophilic aromatic substitution between 4-bromophenol and 1,3-dibromopropane.

  • Step 2: Sonogashira coupling with propargyl alcohol under Pd/Cu catalysis to install the alkyne-alcohol chain .

Ar-Br+HC≡CCH2OHPd(PPh3)4,CuIAr-C≡CCH2OH\text{Ar-Br} + \text{HC≡CCH}_2\text{OH} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Ar-C≡CCH}_2\text{OH}

Route 2: Direct Alkylation

  • Step 1: Protection of the alkyne alcohol (e.g., as a silyl ether).

  • Step 2: Alkylation of 4-hydroxyphenylbut-3-yn-1-ol with 1,3-dibromopropane under basic conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl group; limited solubility in water.

  • Stability: Susceptible to oxidation at the alkyne moiety; storage under inert atmosphere recommended.

Thermal Behavior

  • Melting Point: Estimated 90–110°C based on analogs.

  • Decomposition: Above 200°C, with release of HBr gas (detectable via TGA-MS).

Applications in Research and Industry

Medicinal Chemistry

  • Anticancer Agents: The bromine atom enables covalent binding to cysteine residues in target proteins, as seen in Bruton’s tyrosine kinase (BTK) inhibitors.

  • Antibacterial Scaffolds: Structural analogs with bromoalkoxy groups exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL).

Materials Science

  • Polymer Precursors: The alkyne group participates in polymerization via azide-alkyne cycloaddition, forming robust triazole-linked networks.

  • Liquid Crystals: Phenyl-alkyne derivatives demonstrate mesomorphic behavior in nematic phases (transition temperatures: 120–150°C).

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesKey Differences from Target Compound
4-(Bromophenyl)butyneBromophenyl + terminal alkyneLacks hydroxyl and propoxy groups
3-(Propoxy)phenolPropoxy chain + phenolic -OHNo alkyne or bromine
2-BromoethylphenolBromoethyl + phenolic -OHShorter alkyl chain; no alkyne

Unique Advantages of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL:

  • Combines three reactive sites (Br, -OH, C≡CH) for orthogonal functionalization.

  • Enhanced lipophilicity (logP ≈ 3.2) compared to non-brominated analogs (logP ≈ 1.8).

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